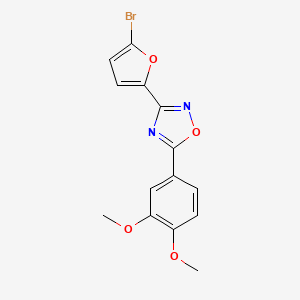
3,3'-thiobis(N,N-diallylpropanamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
'3,3'-thiobis(N,N-diallylpropanamide)', commonly known as TDP, is a synthetic compound that has gained significant attention in the field of scientific research. TDP is a sulfur-containing molecule that has been found to have various biological activities, making it a promising candidate for various applications.
Applications De Recherche Scientifique
TDP has been studied extensively for its biological activities. It has been found to have antioxidant, anti-inflammatory, and antimicrobial properties. TDP has also been found to have potential in treating neurodegenerative diseases, cancer, and cardiovascular diseases.
Mécanisme D'action
The mechanism of action of TDP is not fully understood. However, it is believed that TDP exerts its biological activities through the modification of thiol groups in proteins. TDP can form covalent bonds with thiol groups, leading to changes in protein structure and function.
Biochemical and Physiological Effects:
TDP has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells. TDP has also been found to have neuroprotective effects, which may be beneficial in treating neurodegenerative diseases. Additionally, TDP has been shown to inhibit the growth of cancer cells and reduce the risk of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TDP in lab experiments is its stability and compatibility with various biological systems. TDP is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using TDP is its potential toxicity at high concentrations. Therefore, careful consideration should be given to the dosage and concentration used in experiments.
Orientations Futures
There are several future directions for TDP research. One area of interest is the development of TDP-based drugs for the treatment of neurodegenerative diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of TDP and its potential side effects. Finally, the development of novel synthesis methods for TDP may lead to the discovery of new compounds with improved biological activities.
Conclusion:
In conclusion, TDP is a promising compound with various biological activities. Its stability and compatibility with biological systems make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and potential applications in treating various diseases.
Méthodes De Synthèse
TDP is synthesized through a multistep process involving the reaction of allylamine with thiourea followed by the reaction with acryloyl chloride. The final product is purified through crystallization and recrystallization to obtain a pure compound.
Propriétés
IUPAC Name |
3-[3-[bis(prop-2-enyl)amino]-3-oxopropyl]sulfanyl-N,N-bis(prop-2-enyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2S/c1-5-11-19(12-6-2)17(21)9-15-23-16-10-18(22)20(13-7-3)14-8-4/h5-8H,1-4,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNLWCKTVUKEHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)CCSCCC(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-sulfanediylbis[N,N-di(prop-2-en-1-yl)propanamide] | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5971386.png)
![(1-{[1-(1,3-benzoxazol-2-yl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5971393.png)
![2-[3-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B5971405.png)
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]-2-furohydrazide](/img/structure/B5971411.png)
![2-[4-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5971416.png)

![3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine](/img/structure/B5971443.png)
![ethyl {2-[5-({[2-(1H-imidazol-1-yl)ethyl]amino}carbonyl)-2-thienyl]-1-pyrrolidinyl}acetate](/img/structure/B5971448.png)
![1-[(1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B5971449.png)

![8-({[2-(3-bromophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B5971466.png)
![3-(3,5-dibromo-4-hydroxyphenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5971470.png)
![N-(2,3-dimethylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5971478.png)
![1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5971490.png)